2-(1,3-Diphenylpropan-2-yl)pyridine
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Overview
Description
2-(1,3-Diphenylpropan-2-yl)pyridine is an organic compound with the molecular formula C20H19N It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a pyridine ring substituted with a 1,3-diphenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Diphenylpropan-2-yl)pyridine typically involves the alkylation of 1,3-diphenylpropan-2-one with pyridine. One reliable method includes the protection of the keto group in 1,3-diphenylpropan-2-one using dioxolane, followed by a palladium-catalyzed cross-coupling reaction with dodecyl magnesium bromide. The final step involves the hydrolysis of the dioxolane to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Diphenylpropan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-Diphenylpropan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-Diphenylpropan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Diphenylpropan-2-yl)pyrrolidine: This compound is structurally similar and is used as an analytical reference standard.
2-(Pyridin-2-yl)pyrimidine: Another related compound with potential biological activities.
Uniqueness
2-(1,3-Diphenylpropan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
6301-81-1 |
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Molecular Formula |
C20H19N |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2-(1,3-diphenylpropan-2-yl)pyridine |
InChI |
InChI=1S/C20H19N/c1-3-9-17(10-4-1)15-19(20-13-7-8-14-21-20)16-18-11-5-2-6-12-18/h1-14,19H,15-16H2 |
InChI Key |
YDAIVXONHLUTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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